(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 2035036-26-9
VCID: VC6866274
InChI: InChI=1S/C18H19N3O2S/c1-13-11-14(2)21(20-13)16(17-6-4-10-24-17)12-19-18(22)8-7-15-5-3-9-23-15/h3-11,16H,12H2,1-2H3,(H,19,22)/b8-7+
SMILES: CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CO2)C3=CC=CS3)C
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.43

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide

CAS No.: 2035036-26-9

VCID: VC6866274

Molecular Formula: C18H19N3O2S

Molecular Weight: 341.43

* For research use only. Not for human or veterinary use.

(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide - 2035036-26-9

Description

Synthesis

The synthesis of (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. A common approach includes:

  • Preparation of 3,5-dimethyl-1H-pyrazole: This can be achieved by reacting acetylacetone with hydrazine hydrate under acidic conditions.

  • Synthesis of 2-(thiophen-2-yl)ethylamine: This involves reacting thiophene-2-carboxaldehyde with ethylamine in the presence of a reducing agent.

  • Coupling Reaction: The final step involves coupling 3,5-dimethyl-1H-pyrazole and 2-(thiophen-2-yl)ethylamine with 3-(furan-2-yl)acryloyl chloride under basic conditions to form the desired acrylamide compound.

Chemical Reactions

This compound can undergo various chemical reactions, including:

Oxidation

  • Reaction: The thiophene and furan rings can be oxidized to form sulfoxides or sulfones.

  • Reagents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction

  • Reaction: The acrylamide group can be reduced to form the corresponding amine.

  • Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution

  • Reaction: The pyrazole, thiophene, and furan rings can undergo electrophilic or nucleophilic substitution reactions.

  • Conditions: Various electrophiles or nucleophiles under acidic or basic conditions.

Biological Activities

Compounds with similar structures have shown diverse biological activities:

Anticancer Activity

  • Pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

  • The presence of thiophene and furan rings may enhance these effects through additional mechanisms.

Anti-inflammatory Effects

  • Compounds with similar structures have shown anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2).

  • The pyrazole ring is particularly noted for its role in modulating inflammatory responses.

Potential Applications

Given its complex structure and potential biological activities, (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide may find applications in:

  • Pharmaceuticals: As a potential anticancer, anti-inflammatory, or antimicrobial agent.

  • Biotechnology: In the development of novel therapeutic agents or diagnostic tools.

Data Table: Chemical Reactions and Conditions

Reaction TypeReagentsConditionsProducts
OxidationH2O2 or m-CPBAMild conditionsSulfoxides or sulfones
ReductionLiAlH4 or NaBH4Basic conditionsCorresponding amine
SubstitutionElectrophiles/NucleophilesAcidic/Basic conditionsSubstituted derivatives
CAS No. 2035036-26-9
Product Name (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide
Molecular Formula C18H19N3O2S
Molecular Weight 341.43
IUPAC Name (E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-(furan-2-yl)prop-2-enamide
Standard InChI InChI=1S/C18H19N3O2S/c1-13-11-14(2)21(20-13)16(17-6-4-10-24-17)12-19-18(22)8-7-15-5-3-9-23-15/h3-11,16H,12H2,1-2H3,(H,19,22)/b8-7+
Standard InChIKey BCFWHFYELBWZHK-BQYQJAHWSA-N
SMILES CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CO2)C3=CC=CS3)C
Solubility not available
PubChem Compound 122244330
Last Modified Aug 18 2023

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